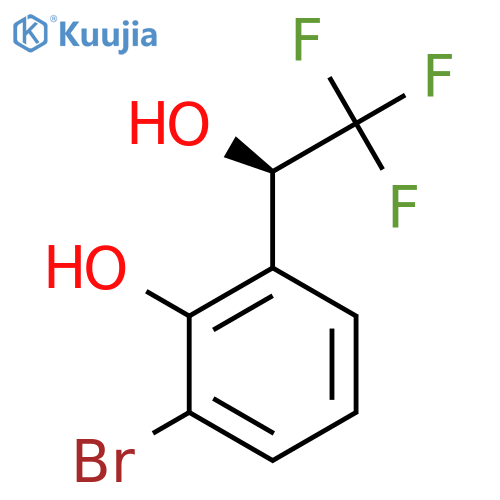Cas no 2227912-55-0 (2-bromo-6-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

2227912-55-0 structure
商品名:2-bromo-6-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol
2-bromo-6-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol 化学的及び物理的性質
名前と識別子
-
- 2-bromo-6-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol
- 2-bromo-6-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol
- EN300-1963213
- 2227912-55-0
-
- インチ: 1S/C8H6BrF3O2/c9-5-3-1-2-4(6(5)13)7(14)8(10,11)12/h1-3,7,13-14H/t7-/m1/s1
- InChIKey: ZDOXPWGFQZOHKN-SSDOTTSWSA-N
- ほほえんだ: BrC1=CC=CC(=C1O)[C@H](C(F)(F)F)O
計算された属性
- せいみつぶんしりょう: 269.95033g/mol
- どういたいしつりょう: 269.95033g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 40.5Ų
2-bromo-6-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1963213-0.25g |
2-bromo-6-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol |
2227912-55-0 | 0.25g |
$1249.0 | 2023-09-17 | ||
| Enamine | EN300-1963213-2.5g |
2-bromo-6-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol |
2227912-55-0 | 2.5g |
$2660.0 | 2023-09-17 | ||
| Enamine | EN300-1963213-5.0g |
2-bromo-6-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol |
2227912-55-0 | 5g |
$3935.0 | 2023-06-01 | ||
| Enamine | EN300-1963213-1.0g |
2-bromo-6-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol |
2227912-55-0 | 1g |
$1357.0 | 2023-06-01 | ||
| Enamine | EN300-1963213-0.05g |
2-bromo-6-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol |
2227912-55-0 | 0.05g |
$1140.0 | 2023-09-17 | ||
| Enamine | EN300-1963213-5g |
2-bromo-6-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol |
2227912-55-0 | 5g |
$3935.0 | 2023-09-17 | ||
| Enamine | EN300-1963213-0.5g |
2-bromo-6-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol |
2227912-55-0 | 0.5g |
$1302.0 | 2023-09-17 | ||
| Enamine | EN300-1963213-10.0g |
2-bromo-6-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol |
2227912-55-0 | 10g |
$5837.0 | 2023-06-01 | ||
| Enamine | EN300-1963213-1g |
2-bromo-6-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol |
2227912-55-0 | 1g |
$1357.0 | 2023-09-17 | ||
| Enamine | EN300-1963213-10g |
2-bromo-6-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol |
2227912-55-0 | 10g |
$5837.0 | 2023-09-17 |
2-bromo-6-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol 関連文献
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
2227912-55-0 (2-bromo-6-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol) 関連製品
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
